2-Ethoxy-4-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenol
Description
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-ethoxy-4-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C13H17N3O2/c1-4-18-11-7-9(5-6-10(11)17)13-14-12(8(2)3)15-16-13/h5-8,17H,4H2,1-3H3,(H,14,15,16) |
InChI Key |
DHSSKGVJYSVAHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NNC(=N2)C(C)C)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
This method involves the condensation of 4-amidino-2-ethoxyphenol with isopropylhydrazine under acidic or basic conditions to form the 1,2,4-triazole core. The amidine intermediate is typically synthesized via the Pinner reaction, where 4-cyano-2-ethoxyphenol reacts with anhydrous HCl in ethanol, followed by ammonolysis.
Procedure :
-
Synthesis of 4-cyano-2-ethoxyphenol :
-
Pinner Reaction :
-
Cyclocondensation :
Optimization Insights
-
Temperature Control : Lower temperatures (<100°C) minimize side reactions such as N-alkylation.
-
Catalyst : PTSA improves reaction efficiency by facilitating dehydration.
Cyclization of Thiosemicarbazides
Synthetic Pathway
Thiosemicarbazides derived from phenolic hydrazides undergo cyclization in the presence of alkylating agents to form 1,2,4-triazoles. This method is noted for its compatibility with sterically hindered substituents.
Procedure :
-
Synthesis of 4-hydroxybenzoic acid hydrazide :
-
Thiosemicarbazide Formation :
-
Cyclization :
Key Considerations
-
Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.
-
Isolation : The triazole-thione intermediate requires purification via column chromatography (hexane/EtOAc, 7:3).
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
This method couples a pre-formed triazole boronic acid with a halogenated phenolic derivative, enabling late-stage functionalization.
Procedure :
-
Synthesis of 5-bromo-3-isopropyl-1H-1,2,4-triazole :
-
Boronation :
-
Coupling with 2-ethoxy-4-iodophenol :
Advantages and Limitations
-
Regioselectivity : Ensures precise attachment of the triazole at the phenolic para position.
-
Cost : Palladium catalysts increase synthetic expense, limiting scalability.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Regiochemical Control | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 65–70% | 6–8 h | Moderate | High |
| Thiosemicarbazide Cyclization | 60–65% | 12–14 h | High | Moderate |
| Suzuki Coupling | 70–75% | 24–36 h | Excellent | Low |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazole, including 2-Ethoxy-4-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenol, show effectiveness against various bacterial strains and fungi. This makes it a candidate for developing new antimicrobial agents to combat resistant strains .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of human colon carcinoma cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a promising lead for further development as an anticancer drug .
Agricultural Applications
Fungicides and Pesticides
Due to its biological activity, this compound is being investigated as a potential fungicide. Its ability to inhibit fungal growth could be harnessed in agricultural practices to protect crops from fungal diseases. The triazole structure is known for its efficacy in agricultural fungicides, providing a basis for further exploration in this area .
Materials Science
Nonlinear Optical Properties
Recent studies have explored the nonlinear optical properties of compounds like this compound. These properties are valuable for applications in photonics and optoelectronics. The compound's ability to exhibit significant second-order nonlinear optical responses makes it suitable for use in devices such as frequency converters and optical switches .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Hozien et al. (2020) | Anticancer Activity | Demonstrated inhibition of colon cancer cell lines with apoptosis induction. |
| Medetalibeyoğlu & Yüksek (2021) | Nonlinear Optical Properties | Showed significant nonlinear optical responses suitable for photonic applications. |
| Validation Study (2023) | Antimicrobial Testing | Confirmed antimicrobial efficacy against resistant bacterial strains. |
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can modulate the activity of specific receptors by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
2-[(3-Methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol
- Key Differences : Replaces the ethoxy group with a methoxy-linked triazole and substitutes the isopropyl group with a methyl group.
- The methoxy linkage may alter electronic effects on the phenol ring, influencing reactivity or binding interactions .
3-Isopropyl-1H-1,2,4-triazole-5-thiol (CAS 59689-64-4)
- Key Differences: Features a thiol (-SH) group instead of the phenol-ethoxy-triazole system.
- Implications: The thiol group increases acidity (pKa ~10) compared to phenol (pKa ~10), enabling different reactivity in nucleophilic or metal-coordination contexts. This compound may serve as a precursor for synthesizing derivatives like the target molecule .
4-{[(E)-(2-Hydroxyphenyl)methylidene]amino}-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Key Differences: Incorporates an imino linkage and a thione group, contrasting with the direct triazole-phenol attachment in the target compound.
- Implications: The thione and imino groups enhance hydrogen-bonding and π-stacking capabilities, which could improve binding affinity in enzyme inhibition but reduce metabolic stability .
Physicochemical and Pharmacological Comparisons
*Estimated based on substituent contributions.
- Biological Activity : highlights that cation choice (e.g., potassium vs. sodium) in triazole salts significantly impacts activity. For the target compound, the absence of a charged counterion may limit ionic interactions but enhance passive diffusion .
Biological Activity
2-Ethoxy-4-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenol, with the CAS number 1416340-28-7, is a compound that has garnered attention for its potential biological activities. This article delves into the various biological effects and mechanisms of action associated with this compound, supported by relevant case studies and research findings.
- Molecular Formula : C₁₃H₁₇N₃O₂
- Molecular Weight : 247.29 g/mol
- Structure : The compound features a phenolic structure substituted with a triazole ring, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. A study evaluated various derivatives of triazole and found that those similar to this compound demonstrated potent activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were reported as low as 0.22 to 0.25 μg/mL for some derivatives .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Escherichia coli |
| 13 | 0.30 | Pseudomonas aeruginosa |
Antifungal Activity
The compound also exhibits antifungal properties, particularly against strains like Candida albicans. In vitro studies have shown that compounds with similar structures can inhibit fungal growth significantly, suggesting that this compound may share this activity due to its structural characteristics .
Anticancer Potential
Emerging research highlights the potential of triazole derivatives in cancer therapy. Compounds related to this compound have shown cytotoxic effects against various cancer cell lines. For instance, a study reported IC₅₀ values for certain derivatives against colon carcinoma cells as low as 6.2 μM . This suggests that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis or cell cycle arrest.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazole derivatives act as inhibitors of key enzymes involved in microbial and cancer cell metabolism.
- Biofilm Disruption : Some studies have shown that these compounds can reduce biofilm formation in bacterial pathogens, enhancing their effectiveness against infections .
- Synergistic Effects : The compound may exhibit synergistic effects when used in combination with other antimicrobial agents like Ciprofloxacin and Ketoconazole, leading to reduced MICs and enhanced efficacy .
Case Studies
A notable case study involved the synthesis and evaluation of various triazole derivatives for their antimicrobial and anticancer activities. The study revealed that modifications to the triazole ring could significantly enhance biological activity. For example, specific substitutions on the phenolic ring improved potency against resistant bacterial strains and cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
